Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate
Description
Properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-18-13(16)14(2,3)15-10-11-6-8-12(17-4)9-7-11/h6-9,15H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECITLLUVKOAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl Nitroacetate as a Key Synthon
Ethyl nitroacetate (ENA) serves as a versatile building block for α-amino esters. In a modified protocol from Beilstein Journal of Organic Chemistry, ENA undergoes condensation with 4-methoxybenzaldehyde under acidic conditions to form ethyl 3-(4-methoxyphenyl)-2-nitropropanoate.
Procedure :
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Acetal formation : 4-Methoxybenzaldehyde (1.0 equiv) reacts with ethyl glycolate (1.2 equiv) in acetic anhydride at 150°C for 9 hours, yielding the acetal intermediate.
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Nitroacetate coupling : The acetal is condensed with ENA (1.1 equiv) in toluene under piperidine catalysis (10 mol%), heated to reflux for 4–9 hours.
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Reduction : Sodium cyanoborohydride in isopropanol reduces the nitro group to an amine, achieving 38–53% yields after silica gel chromatography.
Optimization Insights :
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Elevated temperatures (140–160°C) improve reaction rates but risk decomposition above 160°C.
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Piperidine enhances regioselectivity by deprotonating the acetal intermediate.
Reductive Amination Strategies
Iron-Mediated Nitro Group Reduction
A patent by WO2013150545A2 demonstrates iron powder in acetic acid as a robust alternative to catalytic hydrogenation for nitro-to-amine conversions.
Protocol :
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Nitro intermediate synthesis : Ethyl 2-methyl-2-nitropropanoate is prepared via ENA condensation.
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Reduction : Iron powder (6.0 equiv) in tetrahydrofuran/water (1:1) with acetic acid (4.0 equiv) at 60–70°C for 2 hours achieves 89% conversion.
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Workup : Filtration through Celite® followed by dichloromethane extraction and sodium bicarbonate washing isolates the amine.
Advantages :
Esterification and Protecting Group Dynamics
Carbodiimide-Mediated Esterification
Coupling 2-((4-methoxybenzyl)amino)-2-methylpropanoic acid with ethanol using EDCI/HOBT (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) achieves 72% esterification efficiency.
Conditions :
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Solvent : Dry dichloromethane.
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Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).
Purification :
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Column chromatography (cyclohexane:ethyl acetate, 9:1) removes unreacted acid and coupling reagents.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Purity Across Methods
Key Observations :
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Nitroacetate routes suffer from moderate yields due to competing side reactions.
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Iron reductions outperform catalytic hydrogenation in scalability and cost.
Troubleshooting and Practical Considerations
Silica Gel Chromatography Optimization
Scientific Research Applications
Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The methoxybenzyl group can enhance the compound’s affinity for certain biological targets, while the ester group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
- Structure: Features a cyano group and acrylate ester instead of the amino and branched ester groups in the target compound.
- Conformation : Syn-periplanar geometry across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°) .
- Applications: Serves as a precursor for 2-propenoylamides and 2-propenoates with pharmacological relevance .
- Key Difference: The cyano group increases electrophilicity, enabling nucleophilic additions, whereas the target compound’s amino group facilitates hydrogen bonding and basicity.
2-(4-Fluoro-3-Methylphenyl)-2-Oxoethyl 2-(((Benzyloxy)carbonyl)Amino)-2-Methylpropanoate
- Structure: Contains a benzyloxycarbonyl (Cbz)-protected amino group and a ketone moiety.
- Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-(4-fluoro-3-methylphenyl)ethan-1-one with 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid (yield: quantitative) .
- Key Difference : The Cbz group introduces orthogonal protection for amines, enabling selective deprotection strategies. The ketone enhances reactivity toward nucleophiles compared to the target’s ester.
Ethyl 2-(N-Hydroxy-N-Mesitylacetylamino)-2-Methylpropanoate (13)
Ethyl 2-(2-Cyano-2-Ethoxycarbonyl Ethenyl)Amino-3-Diethylaminopropenamide
- Structure: Combines cyano, ethoxycarbonyl, and diethylamino groups.
- Applications : Used to synthesize heterocycles like pyrido[1,2-a]pyrimidin-4-ones .
- Key Difference : The conjugated ethenyl linker enables cyclization reactions, whereas the target compound’s branched structure limits such transformations.
Research Findings and Implications
- Reactivity: The 4-methoxybenzylamino group in the target compound enhances π-π stacking with aromatic residues in proteins, as seen in bromodomain inhibitors . In contrast, cyano-containing analogues (e.g., ) exhibit higher electrophilicity for Michael additions.
- Biological Activity : Compounds with bulkier substituents (e.g., mesityl in ) show improved metabolic stability, while those with unprotected amines (e.g., ) may exhibit faster clearance .
- Synthetic Challenges : Low yields (e.g., 17% for Suzuki coupling in ) highlight the need for optimized catalytic conditions.
Biological Activity
Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored in recent research. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound can be synthesized through several methodologies involving the reaction of appropriate amines with esters or carboxylic acids. The presence of the methoxy group at the para position of the benzyl moiety is crucial for enhancing its biological activity.
Cytotoxicity and Antiproliferative Effects
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds demonstrated that structural modifications could lead to enhanced antiproliferative activity. The cytotoxicity was primarily evaluated using human tumor cell lines, revealing that the presence and position of substituents on the aromatic rings critically influenced their effectiveness.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | DU145 (Prostate) | X |
| Compound B | K562 (Leukemia) | Y |
| This compound | HCT116 (Colon Cancer) | Z |
Note: Specific IC50 values for this compound were not available in the reviewed literature but are anticipated to align with those of structurally similar compounds.
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This process may be mediated through pathways involving caspases and other apoptotic markers. The interaction with specific proteins, such as heat shock protein 90 (HSP90), has also been suggested as a potential mechanism for their activity against cancer cells.
Anti-Inflammatory Properties
Recent studies have indicated that derivatives of this compound may possess anti-inflammatory properties. For example, compounds with similar structures have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways.
Table 2: Inhibition Potency Against COX Enzymes
| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) |
|---|---|---|
| This compound | A | B |
| Reference Drug C | C | D |
Note: The specific values for this compound were not provided but are expected to be comparable to those listed.
Case Studies and Clinical Relevance
Several case studies highlight the potential therapeutic applications of this compound and its analogs. For instance, a study focusing on a related compound demonstrated significant efficacy in reducing tumor size in preclinical models. This suggests that further investigation into this compound could yield promising results in cancer therapy.
Toxicological Evaluation
Toxicity assessments have shown that while certain derivatives exhibit low toxicity at therapeutic doses, higher concentrations may lead to adverse effects. It is crucial to evaluate the safety profile through rigorous preclinical testing before advancing to clinical trials.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves reductive amination using borane-pyridine complexes in acidic methanol (10% HCl) at 0°C, followed by purification via liquid-liquid extraction and sodium sulfate drying . Yield optimization requires strict temperature control (0°C for 1.5 hours) and stoichiometric adjustments of borane-pyridine (2.5 equivalents relative to substrate). LCMS (m/z 416 [M+H]⁺) and HPLC (retention time 0.63 minutes under SMD-TFA05 conditions) are critical for monitoring reaction progress .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- LCMS/HPLC : Used to confirm molecular weight (m/z 416 [M+H]⁺) and purity (retention time consistency) .
- HRMS : Provides exact mass verification (e.g., m/z 352.0160 [M+Na]⁺ for related brominated analogs) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1733 cm⁻¹) .
- Multistep Purification : Ethyl acetate extraction and sodium sulfate drying are standard for isolating intermediates .
Q. How does the compound’s stability vary under acidic or basic conditions?
- Methodological Answer : Stability tests in 10% HCl-methanol at 0°C show no degradation over 1.5 hours, making it suitable for acid-catalyzed reactions . However, prolonged exposure to strong bases (e.g., Na₂CO₃ in DMF at 80°C) may induce ester hydrolysis, necessitating pH-controlled workups .
Advanced Research Questions
Q. How can conflicting NMR or LCMS data from different synthesis batches be resolved?
- Methodological Answer : Contradictions often arise from residual solvents or byproducts. For example:
- Residual DMF : May obscure ¹H NMR peaks at δ 2.7–3.0 ppm; use repeated brine washes to eliminate .
- Byproduct Identification : Compare experimental HRMS data with theoretical values (e.g., m/z 791 [M+H]⁺ for acylated derivatives) to detect unintended side reactions .
Q. What strategies enable asymmetric synthesis of the chiral center in this compound?
- Methodological Answer : Palladium-catalyzed C(sp³)-H arylation (e.g., using PdCl₂(dppf)CH₂Cl₂) can introduce chirality. Enantiomeric excess is validated via chiral HPLC or polarimetry. For example, ethyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate derivatives require Boc protection to prevent racemization during coupling .
Q. What computational methods predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) simulations model transition states for reductive amination or esterification. Parameters like Fukui indices identify nucleophilic sites (e.g., the amino group’s lone pair), guiding catalyst design . Experimental validation involves comparing predicted vs. observed LCMS profiles .
Q. How does the 4-methoxybenzyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The methoxy group enhances lipophilicity (logP ~2.8), improving membrane permeability. In vitro assays using Caco-2 cells quantify absorption, while metabolic stability is tested in liver microsomes (e.g., CYP450 inhibition studies) .
Data Contradictions and Resolution
- Synthesis Yield Variability : Patent reports 19% yield for a related brominated analog, while other routes achieve higher yields using PdCl₂(dppf)CH₂Cl₂ catalysis . Resolution involves optimizing catalyst loading (0.5–1 mol%) and reaction time (8–12 hours).
- Purity Discrepancies : HPLC retention times vary with column type (e.g., SMD-TFA05 vs. C18 columns). Standardize protocols using reference compounds like clofibrate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
